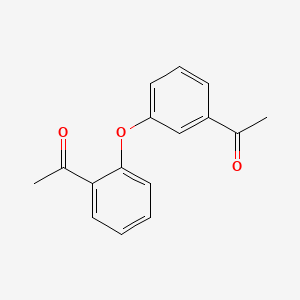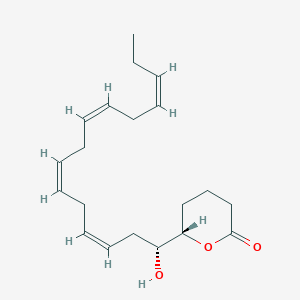
1-(Oxan-4-ylmethyl)indole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-4-ylmethyl)indole-4-carboxylic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.
Applications De Recherche Scientifique
1-(Oxan-4-ylmethyl)indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, indole derivatives are known to interact with nuclear receptors, regulate intestinal hormones, and affect biological effects as signaling molecules .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its biological activities and use in synthesizing pharmaceuticals.
Indole-4-carboxylic acid: Similar in structure but lacks the oxan-4-ylmethyl group.
Uniqueness: 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid is unique due to the presence of the oxan-4-ylmethyl group, which may confer distinct chemical and biological properties compared to other indole derivatives
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
1-(oxan-4-ylmethyl)indole-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c17-15(18)13-2-1-3-14-12(13)4-7-16(14)10-11-5-8-19-9-6-11/h1-4,7,11H,5-6,8-10H2,(H,17,18) |
Clé InChI |
MALIFINGUHWPHO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CN2C=CC3=C(C=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


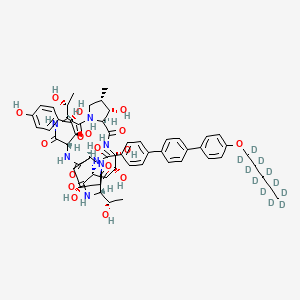
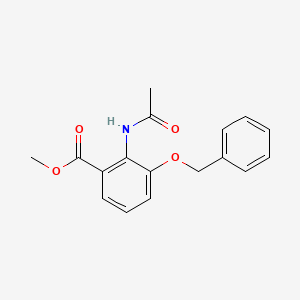
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)



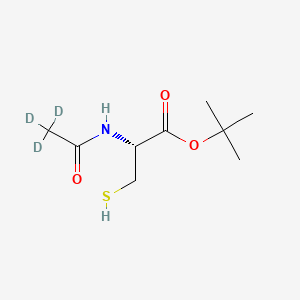
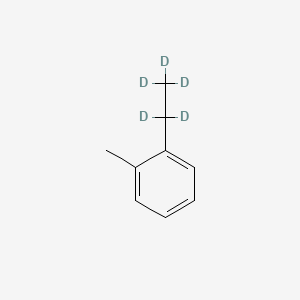
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)


